

# SBI-797812: A Selective NAMPT Activator - A Technical Guide

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## Compound of Interest

Compound Name: SBI-797812

Cat. No.: B15615070

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## Executive Summary

Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs). A decline in NAD<sup>+</sup> levels is a hallmark of aging and is implicated in a range of age-related diseases. Consequently, strategies to augment intracellular NAD<sup>+</sup> have garnered significant interest. The primary route for NAD<sup>+</sup> biosynthesis in mammals is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. **SBI-797812** has emerged as a novel, potent, and selective small molecule activator of NAMPT, offering a promising pharmacological approach to boost NAD<sup>+</sup> levels.[1][2] This document provides a comprehensive technical overview of **SBI-797812**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

## Mechanism of Action

**SBI-797812** functions as a "super catalyst" for NAMPT through a multi-faceted mechanism, distinguishing it from simple agonists.[3] While structurally similar to some active-site directed NAMPT inhibitors, **SBI-797812** acts as a potent activator.[3][4] Its core mechanisms of action include:

- **Shifting Reaction Equilibrium:** It significantly shifts the NAMPT-catalyzed reaction towards the formation of nicotinamide mononucleotide (NMN).[\[3\]](#)[\[4\]](#)
- **Increased Affinity for ATP:** **SBI-797812** enhances the affinity of NAMPT for its co-substrate ATP, which is a critical factor as the NAMPT reaction is ATP-dependent.[\[5\]](#)
- **Stabilization of Phosphorylated NAMPT:** The compound stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.[\[4\]](#)[\[5\]](#)
- **Promotion of Pyrophosphate Consumption:** It promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[\[4\]](#)[\[5\]](#)
- **Overcoming Feedback Inhibition:** **SBI-797812** mitigates the feedback inhibition of NAMPT by its end-product, NAD<sup>+</sup>.[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of **SBI-797812**.

Table 1: In Vitro Efficacy of **SBI-797812** on Human NAMPT

Parameter	Value	Experimental Context
EC50	0.37 ± 0.06 µM	In vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP. <a href="#">[1]</a> <a href="#">[6]</a>
Maximal Fold Stimulation	2.1-fold	In vitro NMN production assay. <a href="#">[1]</a>
Km for ATP (Control)	1.73 ± 0.32 mM	In the absence of SBI-797812. <a href="#">[1]</a>
Km for ATP (+ SBI-797812)	0.29 ± 0.03 mM	In the presence of SBI-797812. <a href="#">[1]</a>

Table 2: Effect of **SBI-797812** on Intracellular NMN and NAD<sup>+</sup> in A549 Cells

Treatment (4 hours)	Fold Increase in NMN	Fold Increase in NAD <sup>+</sup>
SBI-797812	17.4-fold	2.2-fold

Note: While the fold-increase for NMN is substantially higher, the absolute increase in NAD<sup>+</sup> concentration is significantly greater.[\[5\]](#)

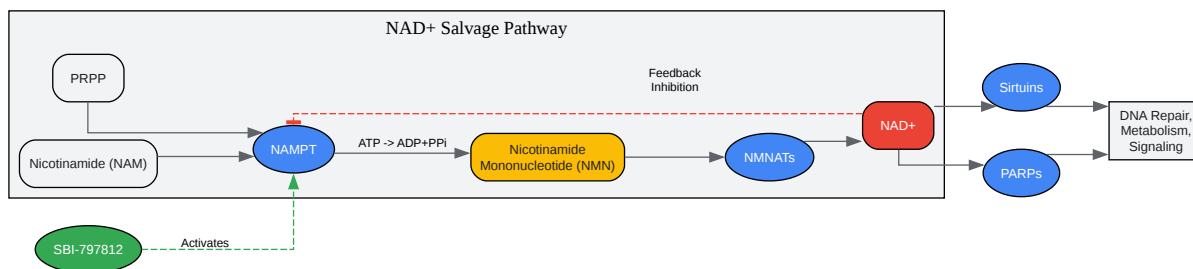
Table 3: In Vivo Effect of **SBI-797812** on Tissue NAD<sup>+</sup> Levels in Mice

Tissue	Fold Increase in NAD <sup>+</sup>	Dosing and Timepoint
Liver	~1.3-fold	20 mg/kg i.p., 4 hours post-dose. <a href="#">[5]</a>
Heart	Trend towards increase	20 mg/kg i.p., 4 hours post-dose. <a href="#">[5]</a>
Skeletal Muscle	No significant increase	20 mg/kg i.p., 4 hours post-dose. <a href="#">[5]</a>

## Signaling Pathways and Experimental Workflows

### NAMPT-Mediated NAD<sup>+</sup> Salvage Pathway

The following diagram illustrates the central role of NAMPT in the NAD<sup>+</sup> salvage pathway and the point of intervention for **SBI-797812**.

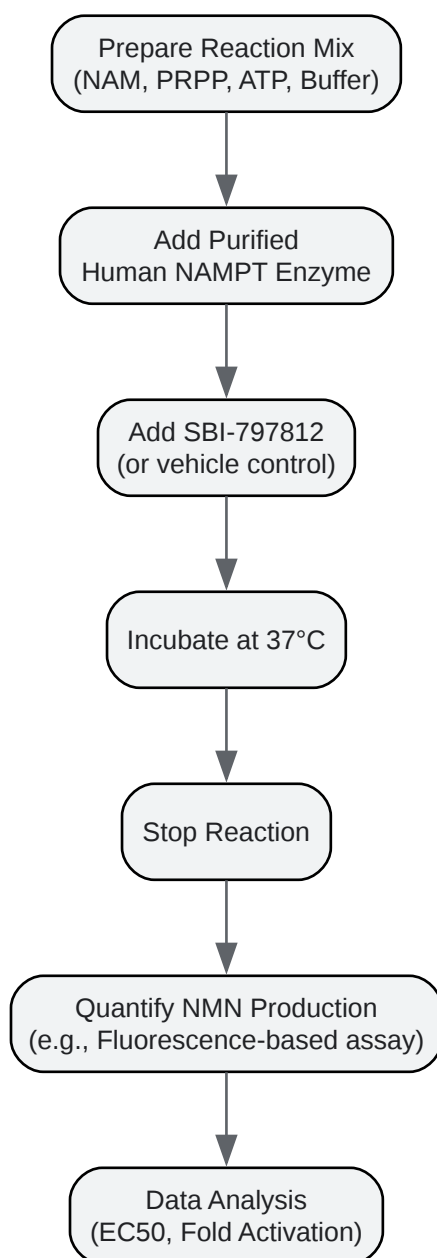


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Caption: **SBI-797812** activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD<sup>+</sup> levels.

## Experimental Workflow: In Vitro NAMPT Activity Assay

This diagram outlines a typical workflow for assessing the in vitro activity of NAMPT in the presence of an activator like **SBI-797812**.

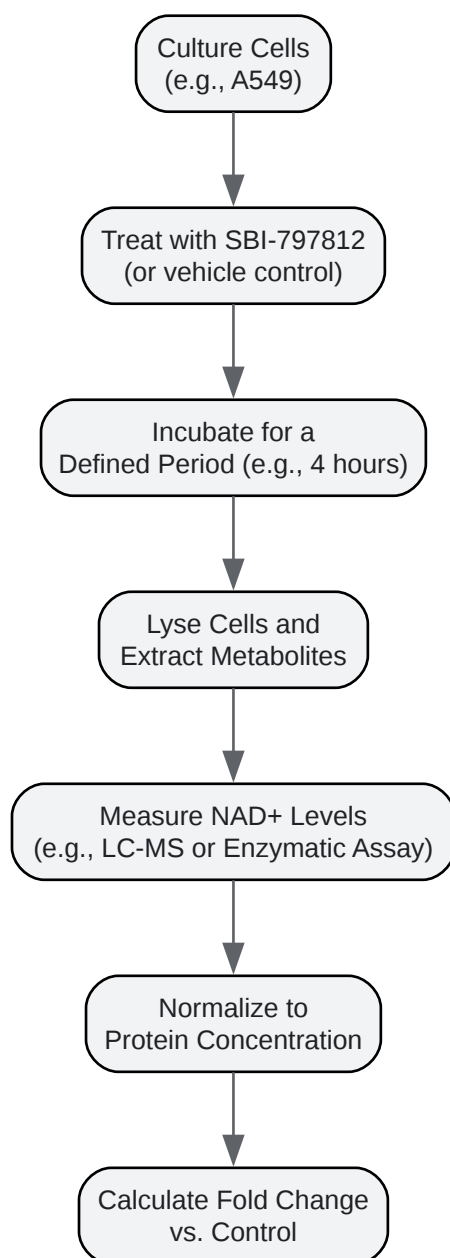


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Caption: Workflow for determining the in vitro efficacy of **SBI-797812** on NAMPT activity.

## Experimental Workflow: Cellular NAD<sup>+</sup> Measurement

This diagram illustrates the process for measuring changes in intracellular NAD<sup>+</sup> levels following treatment with **SBI-797812**.



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Caption: Workflow for quantifying intracellular NAD<sup>+</sup> levels in response to **SBI-797812** treatment.

## Experimental Protocols

### In Vitro NAMPT Enzyme Activity Assay

This protocol is a generalized procedure for quantifying the enzymatic activity of purified NAMPT.

- Objective: To measure the production of NMN by recombinant NAMPT in the presence of varying concentrations of **SBI-797812**.
- Materials:
  - Recombinant human NAMPT (e.g., 30 nM final concentration).
  - Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT.
  - Nicotinamide (NAM) (e.g., 10 μM).
  - 5-phosphoribosyl-1-pyrophosphate (PRPP) (e.g., 50 μM).
  - ATP (e.g., 2 mM).
  - **SBI-797812** stock solution in DMSO.
  - 96-well black, flat-bottom plate.
- Procedure:
  - Prepare a reaction mixture containing Assay Buffer, NAM, and PRPP.
  - Dispense the reaction mixture into the wells of the 96-well plate.
  - Add **SBI-797812** to the desired final concentrations. Include a vehicle control (DMSO).
  - Add recombinant NAMPT enzyme to all wells except for a no-enzyme control.
  - To initiate the reaction, add ATP to all wells.
  - Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
  - The reaction can be coupled to a detection system. For example, by including NMNAT1 and alcohol dehydrogenase, the produced NMN is converted to NAD<sup>+</sup> and then to NADH, which can be detected fluorometrically (Ex/Em ~340/445 nm).<sup>[7]</sup>
  - Calculate the percent activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.

## Measurement of Intracellular NAD<sup>+</sup> Levels

This protocol provides a general method for quantifying intracellular NAD<sup>+</sup> levels in cultured cells.

- Objective: To determine the effect of **SBI-797812** on NAD<sup>+</sup> levels in a cellular context.
- Materials:
  - Cultured cells (e.g., human A549 lung carcinoma cells).[4]
  - Cell culture medium (e.g., DMEM with 10% FBS).
  - **SBI-797812** stock solution in DMSO.
  - Phosphate-Buffered Saline (PBS).
  - NAD<sup>+</sup> Extraction Buffer (e.g., 0.5 M perchloric acid).
  - Neutralization Buffer (e.g., 2 M KOH/0.5 M KCl).
  - Commercial NAD<sup>+</sup>/NADH assay kit or LC-MS/MS system.
- Procedure:
  - Seed cells in a multi-well plate and allow them to adhere overnight.
  - Treat cells with various concentrations of **SBI-797812** (e.g., 0.4, 2, 10  $\mu$ M) for the desired time period (e.g., 4 hours).[6] Include a vehicle control.
  - After incubation, wash the cells with ice-cold PBS.
  - Lyse the cells and extract metabolites using the NAD<sup>+</sup> Extraction Buffer.
  - Neutralize the extracts with the Neutralization Buffer.
  - Quantify the NAD<sup>+</sup> concentration in the extracts using a commercial enzymatic cycling assay or by LC-MS/MS.

- In parallel wells, determine the total protein concentration using a BCA assay for normalization.
- Calculate the fold change in NAD<sup>+</sup> levels in **SBI-797812**-treated cells compared to the vehicle control.

## In Vivo Administration and Tissue Analysis

This protocol is a generalized procedure for in vivo studies in mice.

- Objective: To assess the effect of **SBI-797812** on tissue NAD<sup>+</sup> levels.
- Materials:
  - Laboratory mice.
  - **SBI-797812**.
  - Vehicle for injection (e.g., appropriate for intraperitoneal administration).
  - Dissection tools.
  - Liquid nitrogen for snap-freezing tissues.
  - Equipment for tissue homogenization and metabolite extraction.
  - LC-MS/MS system for NAD<sup>+</sup> quantification.
- Procedure:
  - Acclimatize mice to the experimental conditions.
  - Prepare the dosing solution of **SBI-797812** in the chosen vehicle.
  - Administer **SBI-797812** to the mice via the desired route (e.g., intraperitoneal injection at 20 mg/kg).[5] Administer vehicle to the control group.
  - At a specified time point post-administration (e.g., 4 hours), euthanize the mice.[5]

- Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle) and snap-freeze them in liquid nitrogen.
- Store tissues at -80°C until analysis.
- Homogenize the frozen tissues and extract metabolites.
- Quantify NAD<sup>+</sup> levels in the tissue extracts using LC-MS/MS.
- Normalize NAD<sup>+</sup> levels to tissue weight.
- Compare NAD<sup>+</sup> levels between the **SBI-797812**-treated and vehicle control groups.

## Conclusion

**SBI-797812** is a potent and selective activator of NAMPT that has demonstrated the ability to significantly increase NMN and NAD<sup>+</sup> levels both in vitro and in vivo. Its multifaceted mechanism of action, which includes enhancing ATP affinity and overcoming product feedback inhibition, makes it a valuable tool for studying the roles of NAD<sup>+</sup> in health and disease. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of NAMPT activation. Further research is warranted to fully elucidate the pharmacological profile and therapeutic applications of this promising compound.

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